molecular formula C6H10O4S2 B119418 3,3'-Dithiodipropionic acid CAS No. 1119-62-6

3,3'-Dithiodipropionic acid

Cat. No.: B119418
CAS No.: 1119-62-6
M. Wt: 210.3 g/mol
InChI Key: YCLSOMLVSHPPFV-UHFFFAOYSA-N
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Description

Dithiodipropionic acid, also known as 3,3’-dithiodipropionic acid, is an organic compound with the molecular formula C6H10O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond. This compound is commonly used as a capping agent to introduce charge on the surface of gold nanoparticles .

Mechanism of Action

Target of Action

The primary target of 3,3’-Dithiodipropionic acid (DTPA) is the polysulfides present in the electrolyte of lithium-sulfur (Li-S) batteries . These polysulfides play a crucial role in the functioning of Li-S batteries, which are high-energy-density energy storage devices .

Mode of Action

DTPA, when used as an electrolyte additive in Li-S batteries, interacts quickly with the polysulfides scattered in the electrolyte . This interaction facilitates the conversion of long-chain polysulfides to Li2S2 and Li2S . By doing so, DTPA lessens the shuttle effect of long-chain polysulfides towards the anode, thereby improving the redox kinetics and the usage of active materials .

Biochemical Pathways

The degradation pathway of DTPA involves its reduction to 3-mercaptopropionate (3-MP), which is then dioxygenated to 3-sulfinopropionate (3SP) . After CoA ligation, the sulfino group is cleaved to form propionyl-CoA . This pathway is carried out by certain bacteria like Variovorax paradoxus and Advenella mimigardefordensis DPN7 .

Result of Action

The action of DTPA results in enhanced electrochemical performance of Li-S batteries . With the addition of DTPA, the capacities of these batteries increase to 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C (DTPA concentration is 1.5 wt.%) . Also, DTPA-containing batteries exhibit higher electrochemical stability, with a capacity retention rate of 57.5% relative to 0.1 C at 2 C .

Action Environment

The action of DTPA is influenced by environmental factors such as the presence of polysulfides in the electrolyte and the conditions within the Li-S batteries . The concentration of DTPA in the electrolyte also affects its efficacy . As for stability, DTPA is stored in a cool, dry, and well-ventilated place . It should be kept away from heat sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides . This interaction suggests that 3,3’-Dithiodipropionic acid may interact with enzymes, proteins, and other biomolecules involved in polysulfide metabolism.

Cellular Effects

It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . This suggests that the compound may have significant effects on cellular metabolism and function in certain organisms.

Molecular Mechanism

The precise molecular mechanism of action of 3,3’-Dithiodipropionic acid remains elusive. It is hypothesized that the sulfur atoms within the compound function as electron-withdrawing groups, consequently leading to the formation of a resonance-stabilized carbanion—a negatively charged carbon-containing molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, 3,3’-Dithiodipropionic acid has been shown to enhance the electrochemical performance of lithium-sulfur batteries. The compound can quickly interact with the polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This effect is observed over time, with capacities of 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C .

Metabolic Pathways

3,3’-Dithiodipropionic acid is involved in the metabolic pathway of the bacterium Variovorax paradoxus . This bacterium can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . The specific enzymes or cofactors that 3,3’-Dithiodipropionic acid interacts with in this metabolic pathway are not yet identified.

Transport and Distribution

It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can transport 3,3’-Dithiodipropionic acid into its cells . The specific transporters or binding proteins that 3,3’-Dithiodipropionic acid interacts with are not yet identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiodipropionic acid can be synthesized through the oxidation of 3-mercaptopropionic acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, dithiodipropionic acid is produced through a similar oxidation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reactant concentrations to maximize yield and purity .

Types of Reactions:

    Oxidation: Dithiodipropionic acid can undergo further oxidation to form sulfonic acids.

    Reduction: The disulfide bond in dithiodipropionic acid can be reduced to form 3-mercaptopropionic acid.

    Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alcohols in the presence of acid catalysts.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-carboxyethyldisulfanyl)propanoic acid
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InChI

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

YCLSOMLVSHPPFV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CSSCCC(=O)O)C(=O)O
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Molecular Formula

C6H10O4S2
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DSSTOX Substance ID

DTXSID0032998
Record name 3,3'-Dithiodipropionic acid
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Molecular Weight

210.3 g/mol
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Physical Description

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS]
Record name Propanoic acid, 3,3'-dithiobis-
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CAS No.

1119-62-6, 4775-93-3
Record name 3,3′-Dithiodipropionic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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